molecular formula C25H24N6O5 B5226661 N,N'-bis(3-methoxybenzyl)-1-(3-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine

N,N'-bis(3-methoxybenzyl)-1-(3-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B5226661
M. Wt: 488.5 g/mol
InChI Key: MDFQSTLQZNURFH-UHFFFAOYSA-N
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Description

N,N'-bis(3-methoxybenzyl)-1-(3-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine, commonly known as BZT-1, is a synthetic compound that belongs to the family of phenyltropanes. It has been studied extensively for its potential as a stimulant and antidepressant drug. BZT-1 has a unique structure that makes it different from other stimulants and antidepressants, which makes it a promising candidate for further research.

Mechanism of Action

BZT-1 acts by inhibiting the reuptake of dopamine and serotonin, which leads to an increase in their concentration in the brain. This increase in neurotransmitter concentration leads to an increase in the activity of the reward pathway, which is responsible for the feelings of pleasure and reward. BZT-1 also increases the release of dopamine and serotonin, which further enhances its stimulant and antidepressant effects.
Biochemical and Physiological Effects:
BZT-1 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase locomotor activity, enhance cognitive function, and improve mood. BZT-1 also increases heart rate and blood pressure, which makes it a potential candidate for the treatment of hypotension.

Advantages and Limitations for Lab Experiments

BZT-1 has several advantages and limitations for lab experiments. Its unique structure makes it a promising candidate for further research, and its high affinity for dopamine and serotonin transporters makes it a potent dopamine and serotonin reuptake inhibitor. However, its potential for abuse and addiction makes it a challenging compound to study.

Future Directions

There are several future directions for the research on BZT-1. One direction is to investigate its potential as a treatment for depression and other psychiatric disorders. Another direction is to study its potential as a cognitive enhancer and its effects on memory and learning. Additionally, further research is needed to understand the long-term effects of BZT-1 on the brain and its potential for addiction and abuse.
Conclusion:
BZT-1 is a synthetic compound that has been extensively studied for its potential as a stimulant and antidepressant drug. Its unique structure and high affinity for dopamine and serotonin transporters make it a promising candidate for further research. However, its potential for abuse and addiction makes it a challenging compound to study. Further research is needed to fully understand the potential of BZT-1 and its effects on the brain and behavior.

Synthesis Methods

BZT-1 can be synthesized using various methods, including the N-alkylation of 3,5-diamino-1,2,4-triazole with 3-nitrobenzoyl chloride and subsequent reduction of the nitro group to an amino group. Another method involves the reaction of 3,5-diamino-1,2,4-triazole with 3-nitrobenzaldehyde and 3-methoxybenzyl chloride in the presence of a base.

Scientific Research Applications

BZT-1 has been extensively studied for its potential as a stimulant and antidepressant drug. It has been found to have a high affinity for dopamine and serotonin transporters, which makes it a potent dopamine and serotonin reuptake inhibitor. This property makes BZT-1 a potential candidate for the treatment of depression, attention-deficit hyperactivity disorder (ADHD), and other psychiatric disorders.

Properties

IUPAC Name

[3,5-bis[(3-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O5/c1-35-21-10-3-6-17(12-21)15-26-24-28-25(27-16-18-7-4-11-22(13-18)36-2)30(29-24)23(32)19-8-5-9-20(14-19)31(33)34/h3-14H,15-16H2,1-2H3,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFQSTLQZNURFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NN(C(=N2)NCC3=CC(=CC=C3)OC)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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